molecular formula C13H11BrN2O3 B1487595 Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate CAS No. 1086397-54-7

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Cat. No.: B1487595
CAS No.: 1086397-54-7
M. Wt: 323.14 g/mol
InChI Key: LOTNLMWLGKYQTQ-UHFFFAOYSA-N
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Description

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is an organic compound with the molecular formula C13H11BrN2O3 It is a derivative of benzoate, featuring a bromopyrimidine moiety attached to the benzoate structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with 5-bromopyrimidine-2-ol in the presence of a suitable esterification agent. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzoate moiety can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of 3-(5-bromopyrimidin-2-yloxy)benzoic acid.

    Reduction: Formation of 3-(5-bromopyrimidin-2-yloxy)benzyl alcohol.

Scientific Research Applications

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate can be compared with other similar compounds such as:

    Ethyl 3-(5-chloropyrimidin-2-yloxy)benzoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.

    Ethyl 3-(5-fluoropyrimidin-2-yloxy)benzoate: Contains a fluorine atom, potentially leading to different electronic effects and biological activity.

    Ethyl 3-(5-iodopyrimidin-2-yloxy)benzoate: The presence of iodine can influence the compound’s steric and electronic properties, making it unique in its interactions.

Properties

IUPAC Name

ethyl 3-(5-bromopyrimidin-2-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c1-2-18-12(17)9-4-3-5-11(6-9)19-13-15-7-10(14)8-16-13/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTNLMWLGKYQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695133
Record name Ethyl 3-[(5-bromopyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086397-54-7
Record name Ethyl 3-[(5-bromopyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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